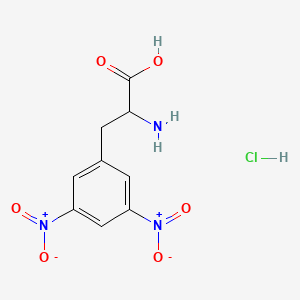

2-Amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride

Beschreibung

2-Amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride is a hydrochloride salt derivative of a substituted phenylalanine analog. The compound features a 3,5-dinitrophenyl group attached to the β-carbon of the amino acid backbone.

Eigenschaften

IUPAC Name |

2-amino-3-(3,5-dinitrophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O6.ClH/c10-8(9(13)14)3-5-1-6(11(15)16)4-7(2-5)12(17)18;/h1-2,4,8H,3,10H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCIPJSHOKSIFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride typically involves the nitration of a suitable precursor, followed by amination and subsequent acidification to form the hydrochloride salt. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and amination processes, utilizing automated systems to maintain consistent reaction conditions. The final product is then purified through crystallization or other separation techniques to achieve the required purity levels for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to a wide range of substituted phenylpropanoic acids.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Organic Synthesis : DNP-PA serves as a reagent in the synthesis of complex organic molecules. Its dinitrophenyl group can participate in electrophilic aromatic substitution reactions, making it useful for constructing various derivatives.

- Building Block : The compound is employed as a building block for synthesizing other chemical entities due to its functional groups that can be modified further.

Biology

- Biological Activity : Research indicates that DNP-PA exhibits antimicrobial properties against various pathogens. A study published in the Journal of Applied Microbiology showed that DNP-PA had a dose-dependent effect on bacterial growth inhibition.

- Cytotoxicity Studies : Investigations into the cytotoxic effects of DNP-PA on cancer cell lines revealed its potential to induce apoptosis through reactive oxygen species (ROS) generation, suggesting its application as an anticancer agent.

Medicine

- Therapeutic Potential : The compound is explored for its potential therapeutic properties. It may act as a precursor in drug development, particularly in creating novel antimicrobial agents targeting multidrug-resistant bacteria .

- Pharmacological Profile : DNP-PA has shown efficacy against Gram-positive bacteria and has been suggested for further development as an anticancer compound due to its apoptosis-inducing capabilities .

Industry

- Production of Dyes and Pigments : The compound is utilized in producing various dyes and pigments due to its stable chemical structure and vibrant color properties.

- Fine Chemicals Production : DNP-PA is also used in the synthesis of fine chemicals and agrochemicals, contributing to the development of materials with specific properties.

Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of DNP-PA against a panel of pathogenic bacteria. Results indicated that higher concentrations led to increased inhibition of bacterial growth, demonstrating its potential as an antimicrobial agent.

Cytotoxicity in Cancer Cells

Research assessing DNP-PA's cytotoxic effects on human cancer cell lines found that it induced apoptosis through ROS generation. This highlights the compound's potential as an anticancer agent.

Summary Table of Applications

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Organic Synthesis | Acts as a reagent for complex molecule construction |

| Biology | Antimicrobial Activity | Exhibits dose-dependent inhibition of bacterial growth |

| Medicine | Drug Development | Potential precursor for novel antimicrobial agents |

| Industry | Dye Production | Utilized in producing dyes and pigments |

Wirkmechanismus

The mechanism of action of 2-Amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and commercial availability:

Electronic and Reactivity Profiles

- Nitro vs. Halogen Substituents : The 3,5-dinitro groups in the target compound create a highly electron-deficient aromatic ring, increasing its acidity (pKa ~1–2 for analogous nitroarenes) compared to chloro (pKa ~4–5) or fluoro (pKa ~6–7) derivatives. This makes it more reactive in nucleophilic aromatic substitution or as a hydrogen-bond acceptor .

- Solubility: The hydrochloride salt form improves aqueous solubility relative to neutral analogs, though nitro groups may reduce solubility in non-polar solvents compared to halogenated variants .

Research Findings and Commercial Relevance

- Price and Availability : Dichloro- and bromo-substituted variants are commercially available at premium prices (e.g., 412.00 €/50mg for dichloro), reflecting their niche applications. The absence of the dinitro compound in catalogs suggests specialized synthesis requirements .

- Stability: Nitro groups may render the compound sensitive to light or heat compared to fluorinated analogs, necessitating controlled storage conditions akin to those for (R)-3-Aminopiperidine dihydrochloride (stored at 2–8°C) .

Biologische Aktivität

2-Amino-3-(3,5-dinitrophenyl)propanoic acid hydrochloride, often referred to as DNP-PA, is a compound of significant interest in biochemical research due to its unique structural properties and potential biological activities. This article delves into the biological activity of DNP-PA, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

DNP-PA is characterized by the presence of a dinitrophenyl group attached to a propanoic acid backbone. The molecular formula is , and it exhibits distinct physicochemical properties that influence its biological activity.

The biological activity of DNP-PA is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with nitrophenyl groups often exhibit antimicrobial and anticancer properties due to their ability to generate reactive oxygen species (ROS) and interfere with cellular processes.

Antimicrobial Activity

DNP-PA has been investigated for its antimicrobial properties. In studies involving various bacterial strains, including Bacillus subtilis and Micrococcus luteus, DNP-PA demonstrated significant inhibitory effects. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways, leading to cell death.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Bacillus subtilis | 15 | 1.0 |

| Micrococcus luteus | 12 | 1.0 |

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of DNP-PA against a panel of pathogenic bacteria. The results indicated that DNP-PA exhibited a dose-dependent response, with higher concentrations leading to increased inhibition of bacterial growth .

- Cytotoxicity in Cancer Cells : Another significant study assessed the cytotoxic effects of DNP-PA on human cancer cell lines. The findings revealed that DNP-PA induced apoptosis in cancer cells through ROS generation, highlighting its potential as an anticancer agent .

Pharmacological Profile

The pharmacological profile of DNP-PA suggests multiple avenues for therapeutic applications:

- Antimicrobial Agent : Effective against Gram-positive bacteria.

- Anticancer Compound : Induces apoptosis in various cancer cell lines.

Toxicity Studies

Toxicity assessments indicate that while DNP-PA exhibits potent biological activity, it also presents risks at high concentrations. A study indicated that doses exceeding 5 mg/mL could lead to cytotoxic effects on normal human cells, necessitating careful dosage regulation in therapeutic contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.